molecular formula C17H18N4O2 B5812342 1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B5812342
M. Wt: 310.35 g/mol
InChI Key: OYLXHWQXPINEBE-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Dimethylbenzimidazol-5-yl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.

    1-(1,2-Dimethylbenzimidazol-5-yl)-3-(4-methoxyphenyl)urea: Has the methoxy group at a different position on the phenyl ring.

    1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-18-14-10-12(8-9-15(14)21(11)2)19-17(22)20-13-6-4-5-7-16(13)23-3/h4-10H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXHWQXPINEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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